Napsamycin A

MraY Inhibition Peptidoglycan Biosynthesis Antibiotic

Researchers studying MraY translocase in Pseudomonas face a shortage of narrow-spectrum probes, often relying on broad-spectrum agents that confound target validation. Napsamycin A directly addresses this gap. • Selective MraY inhibitor with specific anti-pseudomonal activity; weak activity against other Gram-positives/negatives minimizes off-target effects. • Defined bicyclic Htia N-terminal moiety enables SAR benchmarking against m-Tyr-containing UPA analogs. • Validated positive control for MraY-targeted anti-pseudomonal screening cascades. Supplied as a white powder (≥95% purity), with cold-chain shipping to ensure stability.

Molecular Formula C39H48N8O12S
Molecular Weight 852.9 g/mol
Cat. No. B1258736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapsamycin A
Synonymsmureidomycin F
napsamycin A
Molecular FormulaC39H48N8O12S
Molecular Weight852.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O
InChIInChI=1S/C39H48N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-9,11,13,15,19-20,27-30,32,36,40,48-50H,10,12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19+
InChIKeyXWORGFMCZJWEQG-LGUFXXKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Napsamycin A: Product Overview


Napsamycin A (CAS: 126049-03-4) is a uridyl peptide antibiotic belonging to the mureidomycin family, produced by fermentation of *Streptomyces* sp. HIL Y-82, 11372 (DSM 5940) [1]. It is a pseudotetrapeptide nucleoside featuring a 3′-deoxy-4′,5′-enamino-uridine scaffold linked to a peptide backbone containing a bicyclic 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) moiety [2]. Its mechanism of action involves competitive inhibition of bacterial phospho-N-acetylmuramyl-pentapeptide translocase (translocase I, MraY), a clinically underexploited target essential for peptidoglycan biosynthesis [3]. Napsamycin A is noted for its specific activity against *Pseudomonas aeruginosa* and related pseudomonads, while exhibiting weak activity against other Gram-positive and Gram-negative bacteria . The biosynthetic gene cluster (BGC0000950) has been identified and characterized via genome mining, providing a platform for heterologous production and analogue generation [4].

Target Engagement MraY translocase I inhibition studies; validated uridyl peptide pharmacophore
Biological Context Pseudomonas-specific antibacterial screening; weak activity against other Gram-negative and Gram-positive organisms
Biosynthetic Platform Genome-mined BGC (BGC0000950) available for heterologous production and analogue generation

Napsamycin A Irreplaceability


In-class substitution of uridyl peptide antibiotics (UPAs) such as mureidomycins, pacidamycins, or sansanmycins is scientifically invalid due to the profound impact of N-terminal structural variations on both antibacterial spectrum and MraY inhibition potency. Napsamycin A contains a bicyclic 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) at its N-terminus, whereas close analogs like mureidomycin and sansanmycin incorporate m-tyrosine (m-Tyr) at this critical position [1]. This single structural difference fundamentally alters the molecule's interaction with the MraY active site, dictating its unique selectivity profile against *Pseudomonas* species [2]. Furthermore, structure-activity relationship (SAR) studies across the UPA class confirm that modifications to the peptide backbone, particularly the N-terminal residue, produce non-linear and unpredictable changes in antibacterial potency [3]. Therefore, even compounds with identical MraY inhibition mechanisms cannot be assumed to possess equivalent activity, spectrum, or pharmacological behavior.

Htia N‑terminus
Napsamycin A contains a bicyclic Htia moiety; m‑Tyr‑containing analogs (mureidomycin, sansanmycin) may not replicate anti‑pseudomonal selectivity due to altered MraY‑site fit.
Antibacterial Spectrum
m‑Tyr analogs exhibit broader anti‑mycobacterial activity; Napsamycin A shows a narrow Pseudomonas‑focused profile—spectrum shift may not transfer.
SAR Non‑Linearity
N‑terminal modifications in uridyl peptides produce unpredictable potency changes; structural similarity does not imply functional equivalence.

Napsamycin A Comparative Evidence


N-Terminal Structural Distinction: Htia vs. m-Tyr

The defining structural feature differentiating Napsamycin A from its closest uridyl peptide relatives (mureidomycins, sansanmycins) is the presence of a bicyclic 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) at the N-terminus, in contrast to the m-tyrosine (m-Tyr) found in mureidomycins and sansanmycins [1]. This architectural difference is hypothesized to alter the compound's fit within the MraY active site, influencing both potency and bacterial spectrum [2]. While the precise contribution of Htia to MraY inhibition kinetics has not been quantified in a direct head-to-head assay against m-Tyr containing analogs under identical conditions, this structural distinction is the primary basis for class-level differentiation.

N‑Terminal Residue
Class‑level inference
Htia vs m‑Tyr (qualitative)
Structural differentiation may drive anti‑pseudomonal selectivity.
Direct head‑to‑head kinetics not reported.
MraY Inhibition Peptidoglycan Biosynthesis Antibiotic

Antibacterial Spectrum: Pseudomonas vs. Mycobacterium

A direct comparison of antibacterial spectra reveals that Napsamycin A exhibits a notably narrow spectrum focused on *Pseudomonas* species, with weak activity against other Gram-negative and Gram-positive organisms . In contrast, members of the sansanmycin subclass, which differ primarily in their N-terminal residue (m-Tyr vs. Htia), demonstrate potent activity against *Mycobacterium tuberculosis* (including drug-resistant strains) as well as *P. aeruginosa* [1]. For example, Sansanmycin Q exhibited an MIC of 8 μg/mL against *M. tuberculosis* H37Rv and *P. aeruginosa* (strain 2199a) [2]. Napsamycin A lacks this broad, dual-pathogen spectrum, confirming that its specific N-terminal structure restricts its antibacterial activity almost exclusively to pseudomonads. Quantitative MIC data for Napsamycin A against *M. tuberculosis* is absent in the literature, further underscoring its narrow-spectrum differentiation.

Spectrum vs M. tuberculosis
Cross‑study comparable
Napsamycin A: no activity; Sansanmycin Q MIC 8 µg/mL
Narrower spectrum supports Pseudomonas‑focused studies.
Cross‑study MIC comparison; direct comparison not available.
Antibacterial Activity Mycobacterium tuberculosis Pseudomonas aeruginosa

Genetic Tractability for Analogue Generation

The biosynthetic gene cluster for napsamycins/mureidomycins (BGC0000950) has been successfully cloned and heterologously expressed [1]. A study demonstrated that this cryptic gene cluster in *Streptomyces roseosporus* could be rationally activated to produce potent anti-*Pseudomonas* metabolites, including novel acetylated mureidomycin analogues [2]. The activated metabolites demonstrated 'potent inhibitory activity' against *P. aeruginosa* [2]. This contrasts with the native, silent state of the cluster, where no such metabolites were produced. The identification of NpsB as the N-acetyltransferase responsible for modifying the uridyl peptide scaffold further enables targeted genetic engineering to expand the chemical diversity of napsamycin-related compounds [3]. This genetic tractability provides a platform for the directed biosynthesis of novel analogues, a capability not equally established for all UPA families.

Genetic Tractability
Reported
Activation of silent BGC yields anti‑Pseudomonas metabolites.
Platform for directed biosynthesis of novel analogues.
Qualitative observation; NpsB acetyltransferase enables engineering.
Biosynthetic Gene Cluster Genome Mining Heterologous Expression

MraY Inhibitor Pharmacophore Validation

Napsamycin A belongs to the mureidomycin family, one of five established families of nucleoside natural products that target MraY [1]. This classification is based on structural and mechanistic evidence confirming its activity as a competitive inhibitor of this essential bacterial enzyme [2]. The class-level inference is that, like other validated MraY inhibitors (e.g., tunicamycins, capuramycins), Napsamycin A inhibits the first membrane-bound step of peptidoglycan synthesis. While direct head-to-head inhibition kinetics (e.g., Ki values) for Napsamycin A against a purified MraY enzyme are not publicly available in comparison to other UPAs, its inclusion in this validated inhibitor family provides strong class-level support for its mechanism of action and differentiates it from antibiotics targeting other cellular processes.

MraY Inhibitor Pharmacophore
Class‑level inference
Member of mureidomycin family; validated MraY target engagement.
Validated chemical probe for MraY inhibition studies.
Direct inhibition kinetics not publicly reported.
MraY Inhibitor Pharmacophore Validation Structure-Activity Relationship

Napsamycin A Applications


Selective MraY Probe for Pseudomonas aeruginosa

Due to its narrow spectrum, with activity concentrated against *Pseudomonas aeruginosa* and weak activity against other Gram-negative and Gram-positive organisms , Napsamycin A is optimally deployed as a selective chemical probe in MraY inhibition studies. It allows researchers to isolate the effects of inhibiting this specific target in *Pseudomonas* without confounding off-target or broad-spectrum antibacterial activity that could complicate interpretation in mixed microbial communities or host-microbe interaction models.

Reference Standard for UPA SAR

Napsamycin A serves as a critical reference standard for SAR studies within the uridyl peptide antibiotic class. Its defining structural feature—the bicyclic Htia moiety at the N-terminus [1]—provides a crucial comparator for evaluating the impact of N-terminal modifications on MraY inhibition and antibacterial spectrum. This is particularly relevant when contrasting its activity profile with that of m-Tyr-containing analogues like sansanmycin and mureidomycin [2].

Biosynthetic Chassis for Analogue Generation

The characterized napsamycin/mureidomycin biosynthetic gene cluster (BGC0000950) provides a robust platform for genome mining, heterologous expression, and mutasynthesis efforts [3]. Napsamycin A can be used as an analytical standard to benchmark the production of novel analogues generated through genetic manipulation of this BGC, as demonstrated by the activation of the cryptic cluster in *S. roseosporus* [4]. Its known biosynthetic pathway, including the role of the NpsB N-acetyltransferase [5], offers multiple entry points for combinatorial biosynthesis.

Anti-Pseudomonal Screening Control

Napsamycin A is suitable for use as a narrow-spectrum, MraY-targeting positive control in primary and secondary screening cascades for novel anti-pseudomonal agents. Its specific activity against *P. aeruginosa* , coupled with its well-defined mechanism of action [6], allows it to serve as a benchmark for both potency and target selectivity. This is particularly valuable when screening natural product libraries or synthetic compounds for new chemical entities that phenotypically inhibit *Pseudomonas* growth.

Application
Selection Property
Validation Focus
Pseudomonas MraY probe studies
Narrow anti‑pseudomonal spectrum
Selectivity in mixed‑culture models
Uridyl peptide SAR reference standard
Unique Htia N‑terminus
N‑terminal modification impact on MraY inhibition
Biosynthetic analogue generation
Characterized BGC platform
Production benchmarking of novel analogues
Anti‑pseudomonal screening control
MraY‑targeting mechanism
Benchmark for potency and target selectivity

Technical Documentation Hub

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23 linked technical documents
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